Lobeglitazone

Catalog No.
S533424
CAS No.
607723-33-1
M.F
C24H24N4O5S
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lobeglitazone

CAS Number

607723-33-1

Product Name

Lobeglitazone

IUPAC Name

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30)

InChI Key

CHHXEZSCHQVSRE-UHFFFAOYSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC

Solubility

Soluble in DMSO

Synonyms

CKD 501, CKD-501, CKD501, lobeglitazone

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC

Description

The exact mass of the compound Lobeglitazone is 480.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Mechanism of Action

    Similar to other TZDs, lobeglitazone functions by activating a cellular protein known as peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ activation regulates various genes involved in glucose and fat metabolism, ultimately improving insulin sensitivity in muscle, liver, and fat tissues. This mechanism helps to lower blood sugar levels in individuals with T2DM.

  • Glycemic Efficacy

    Research suggests that lobeglitazone demonstrates glycemic efficacy comparable to pioglitazone, another established TZD medication. Studies have shown that lobeglitazone effectively reduces glycosylated hemoglobin (HbA1c), a marker of long-term blood sugar control. However, lobeglitazone may achieve similar glycemic effects at potentially lower doses compared to pioglitazone.

  • Pleiotropic Effects

    Beyond its glucose-lowering properties, lobeglitazone exhibits pleiotropic effects, meaning it influences various biological processes. Preclinical and clinical studies have shown lobeglitazone's potential to:

    • Improve lipid profiles by lowering total cholesterol, triglycerides, and LDL ("bad") cholesterol while increasing HDL ("good") cholesterol [].
    • Reduce albuminuria, a marker of kidney damage and increased cardiovascular risk [].
    • Possess anti-inflammatory and anti-atherosclerotic properties, potentially reducing the risk of cardiovascular complications in diabetic patients [].

Lobeglitazone is a thiazolidinedione derivative primarily used in the treatment of type 2 diabetes mellitus. It acts as an agonist for peroxisome proliferator-activated receptors, specifically PPARα and PPARγ, enhancing insulin sensitivity in adipocytes and other tissues. The chemical structure of lobeglitazone is characterized by a 2,4-thiazolidinedione core linked to an ethoxy-benzyl N-methylamino group, with a molecular formula of C24H24N4O5S and a molar mass of 480.54 g/mol. This compound was developed to improve upon the efficacy of existing thiazolidinediones like rosiglitazone by modifying its binding properties to PPARγ, resulting in enhanced therapeutic effects against insulin resistance .

Lobeglitazone primarily acts as a PPARα agonist. PPARα is a nuclear receptor protein that regulates genes involved in fatty acid metabolism, glucose homeostasis, and inflammation. By activating PPARα, lobeglitazone is thought to improve insulin sensitivity in fat cells, leading to better blood sugar control in T2D patients []. Additionally, PPARα activation may offer benefits like lowering blood triglycerides and improving liver function.

While Lobeglitazone appears to have a more favorable safety profile than other TZDs due to minimal PPARγ activation, some potential risks require further investigation.

  • Fluid Retention: TZDs, including lobeglitazone, can cause fluid retention, which may lead to edema or heart failure in some patients.
  • Bone Mineral Density Loss: Some studies suggest a possible association between TZD use and bone mineral density loss, increasing the risk of fractures.
  • Long-Term Safety: Long-term safety data on lobeglitazone use is still limited. More research is needed to assess potential risks associated with prolonged use.
, particularly metabolic transformations in the liver. The primary metabolic pathways include demethylation and hydroxylation facilitated by cytochrome P450 enzymes, predominantly CYP3A4, CYP2C19, and CYP2D6. These metabolic processes yield several metabolites, with M1 being the most significant, resulting from O-demethylation . The compound exhibits high plasma protein binding (over 99%), which influences its pharmacokinetics and distribution within the body .

Lobeglitazone demonstrates potent biological activity as an insulin sensitizer. Its half-maximal effective concentration (EC50) for PPARγ activation is approximately 0.1374 μM, indicating strong selectivity for this receptor compared to PPARα . In vitro studies have shown that lobeglitazone can significantly reduce lipid accumulation in foam cells and inhibit vascular smooth muscle cell proliferation, suggesting its potential role in mitigating atherosclerosis . Additionally, it has been observed to lower neointimal formation in animal models following vascular injury .

The synthesis of lobeglitazone involves several steps that can be performed through batch or continuous flow processes. Recent advancements have focused on optimizing these methods to enhance efficiency and yield. The synthesis typically starts with the preparation of key intermediates that undergo coupling reactions to form the final thiazolidinedione structure . Specific methodologies include the use of microreactors for continuous synthesis, which allows for better control over reaction conditions and improved scalability .

Lobeglitazone is primarily applied in the management of type 2 diabetes mellitus. It can be utilized as monotherapy or in combination with other antidiabetic agents such as metformin. Its ability to enhance insulin sensitivity makes it a valuable option for patients who are resistant to other treatments . Furthermore, its potential cardiovascular benefits due to its effects on lipid metabolism and vascular health are under investigation .

Lobeglitazone interacts with various biological systems and other drugs. It has been shown to bind extensively to plasma proteins, affecting its pharmacokinetics and potential interactions with co-administered medications. Lobeglitazone is also known to interact with several cytochrome P450 enzymes during metabolism, which could lead to altered drug levels when used concurrently with other medications metabolized by these enzymes . Studies have indicated that lobeglitazone may influence the activity of transporters such as OATP1B1 and MDR1, further complicating its interaction profile .

Lobeglitazone shares structural similarities with other thiazolidinediones but exhibits unique binding characteristics that enhance its efficacy:

CompoundStructure CharacteristicsBinding Affinity (to PPARγ)Unique Features
RosiglitazoneContains a similar thiazolidinedione coreLower than lobeglitazoneLess effective at blocking Cdk5-mediated phosphorylation
PioglitazoneAnother thiazolidinedione with a distinct side chainIntermediateDifferent metabolic pathways compared to lobeglitazone
TroglitazoneOlder thiazolidinedione with a different scaffoldVariesAssociated with hepatotoxicity issues

Lobeglitazone's unique p-methoxyphenoxy group enhances its binding affinity for PPARγ by occupying a hydrophobic pocket more effectively than its counterparts, contributing to its improved pharmacological profile and therapeutic potential in diabetes management .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

480.14674105 g/mol

Monoisotopic Mass

480.14674105 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MY89F08K5D

Drug Indication

Lobeglitazone was approved by the Ministry of Food and Drug Safety (South Korea) in 2013, and is being monitored by postmarketing surveillance until 2019. Lobeglitazone is not approved for use by either the Food and Drug Administration (USA), Health Canada, or by the European Medicines Agency for use in the management of diabetes.

Pharmacology

Lobeglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Besides its activation of peroxisome proliferator-activated receptor (PPAR) gamma, lobeglitazone is also a potent agonist for PPARalpha.

Mechanism of Action

Lobeglitazone acts as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells. By promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobain A1C (HbA1C) levels, and improve lipid and liver profiles. Unlike [DB01132], which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, Lobeglitazone is a pure PPAR-alpha agonist.

Other CAS

607723-33-1

Absorption Distribution and Excretion

In rat studies, the AUC for the doses 0.5, 1, and 2 mg/kg, AUC values were determined to be 459, 514, and 481 ug min/mL respectively. Absoprtion occurs rapidly after administration, with Tmax of 67.5 and 48.8 min and a Cmax of 0.962 and 0.4.94 ug/mL following doses of 0.5 and 2 mg/kg, respectively. Absolute bioavailability after oral administration was nearly complete and apparently not affected by the dosage; 92.1% following a 0.5 mg/kg dose and 99.0% following a 2 mg/kg dose. Furthermore, the extent of LB remaining in the GI tract at 24 h was found to be negligible, with values less than 0.2% of the oral dose, suggesting that the intestinal absorption is complete in rats at the dose range studied.
It has been reported that the combined extent of the excretion of lobeglitazone to the bile, urine and intestine is low (less than 10% of total dose), suggesting that the major route of elimination for the drug involves its metabolism.
The steady state volume of distribution (Vss) of lobeglitazone was found to be 189–276 mL/kg. Vss was not found to vary statistically with the dose, suggesting that lobeglitazone follows linear kinetics.
In rat studies, systemic clearance was found to be between 1.95 and 2.19 mL/min/kg regardless of dosage.

Metabolism Metabolites

Rat studies with lobeglitazone have suggested that it is primarily metabolized by cytochrome P450 (CYP) isozymes, however the exact enzymes involved in its metabolism have yet to be elucidated. The structure of Lobeglitazone's five major metabolites have been characterized along with their pharmacokinetic parameters, and can be seen in the metabolism section below. In rat studies, demethylation and hydroxylation appear to be the primary metabolic pathways. The most abundant metabolite found in these studies was confirmed in vivo as M1, a demethylated derivative of lobeglitazone; its rate of formation was found to be approximately 0.216 ∼ 0.252 mL/min/kg, representing approximately 9.76% of the total lobeglitazone elimination in vivo in rats.

Wikipedia

Lobeglitazone

Biological Half Life

Following an intravenous dosage of 1 mg/kg, the half life was found to be 110 min.

Dates

Modify: 2024-04-14
1: Kim SH, Kim SG, Kim DM, Woo JT, Jang HC, Chung CH, Ko KS, Park JH, Park YS, Kim SJ, Choi DS. Safety and efficacy of lobeglitazone monotherapy in patients with type 2 diabetes mellitus over 52 weeks: An open-label extension study. Diabetes Res Clin Pract. 2015 Dec;110(3):e27-30. doi: 10.1016/j.diabres.2015.09.009. Epub 2015 Sep 21. PubMed PMID: 26458774.
2: Lim S, Lee KS, Lee JE, Park HS, Kim KM, Moon JH, Choi SH, Park KS, Kim YB, Jang HC. Effect of a new PPAR-gamma agonist, lobeglitazone, on neointimal formation after balloon injury in rats and the development of atherosclerosis. Atherosclerosis. 2015 Nov;243(1):107-19. doi: 10.1016/j.atherosclerosis.2015.08.037. Epub 2015 Sep 4. PubMed PMID: 26363808.
3: Lee JH, Ahn SH, Maeng HJ, Lee W, Kim DD, Chung SJ. The identification of lobeglitazone metabolites in rat liver microsomes and the kinetics of the in vivo formation of the major metabolite M1 in rats. J Pharm Biomed Anal. 2015 Nov 10;115:375-82. doi: 10.1016/j.jpba.2015.07.040. Epub 2015 Jul 30. PubMed PMID: 26275726.
4: Kim CO, Sil Oh E, Kim C, Park MS. Pharmacokinetic Interaction Between Amlodipine and Lobeglitazone, a Novel Peroxisome Proliferator-activated Receptor-γ Agonist, in Healthy Subjects. Clin Ther. 2015 Sep;37(9):1999-2006.e1. doi: 10.1016/j.clinthera.2015.06.009. Epub 2015 Jul 7. PubMed PMID: 26163202.
5: Lee JH, Son JH, Chae YJ, Ahn SH, Lee W, Kim DD, Chung SJ. Gender differences in the hepatic elimination and pharmacokinetics of lobeglitazone in rats. Biopharm Drug Dispos. 2015 Apr 21. doi: 10.1002/bdd.1954. [Epub ahead of print] PubMed PMID: 25899769.
6: Jung JA, Lee SY, Kim TE, Kim JR, Kim C, Huh W, Ko JW. Lack of the effect of lobeglitazone, a peroxisome proliferator-activated receptor-γ agonist, on the pharmacokinetics and pharmacodynamics of warfarin. Drug Des Devel Ther. 2015 Mar 2;9:737-43. doi: 10.2147/DDDT.S76591. eCollection 2015. PubMed PMID: 25767371; PubMed Central PMCID: PMC4354432.
7: Lee JH, Noh CK, Yim CS, Jeong YS, Ahn SH, Lee W, Kim DD, Chung SJ. Kinetics of the Absorption, Distribution, Metabolism, and Excretion of Lobeglitazone, a Novel Activator of Peroxisome Proliferator-Activated Receptor Gamma in Rats. J Pharm Sci. 2015 Sep;104(9):3049-59. doi: 10.1002/jps.24378. Epub 2015 Feb 3. PubMed PMID: 25648999.
8: Jin SM, Park CY, Cho YM, Ku BJ, Ahn CW, Cha BS, Min KW, Sung YA, Baik SH, Lee KW, Yoon KH, Lee MK, Park SW. Lobeglitazone and pioglitazone as add-ons to metformin for patients with type 2 diabetes: a 24-week, multicentre, randomized, double-blind, parallel-group, active-controlled, phase III clinical trial with a 28-week extension. Diabetes Obes Metab. 2015 Jun;17(6):599-602. doi: 10.1111/dom.12435. Epub 2015 Feb 8. PubMed PMID: 25580775.
9: Sil Oh E, Ok Kim C, Kim KH, Kim YN, Kim C, Lee JI, Park MS. Effect of ketoconazole on lobeglitazone pharmacokinetics in Korean volunteers. Clin Ther. 2014 Jul 1;36(7):1064-71. doi: 10.1016/j.clinthera.2014.05.064. Erratum in: Clin Ther. 2014 Oct 1;36(10):1480. PubMed PMID: 25047497.
10: Park MK, Kim TE, Kim J, Kim C, Yoon SH, Cho JY, Jang IJ, Yu KS, Lim KS. Tolerability and pharmacokinetics of lobeglitazone, a novel peroxisome proliferator-activated receptor-γ agonist, after a single oral administration in healthy female subjects. Clin Drug Investig. 2014 Jul;34(7):467-74. doi: 10.1007/s40261-014-0197-y. PubMed PMID: 24802657.
11: Kim SG, Kim DM, Woo JT, Jang HC, Chung CH, Ko KS, Park JH, Park YS, Kim SJ, Choi DS. Efficacy and safety of lobeglitazone monotherapy in patients with type 2 diabetes mellitus over 24-weeks: a multicenter, randomized, double-blind, parallel-group, placebo controlled trial. PLoS One. 2014 Apr 15;9(4):e92843. doi: 10.1371/journal.pone.0092843. eCollection 2014. PubMed PMID: 24736628; PubMed Central PMCID: PMC3988010.
12: Shin D, Kim TE, Yoon SH, Cho JY, Shin SG, Jang IJ, Yu KS. Assessment of the pharmacokinetics of co-administered metformin and lobeglitazone, a thiazolidinedione antihyperglycemic agent, in healthy subjects. Curr Med Res Opin. 2012 Jul;28(7):1213-20. doi: 10.1185/03007995.2012.703131. Epub 2012 Jul 2. PubMed PMID: 22697273.
13: Kim JW, Kim JR, Yi S, Shin KH, Shin HS, Yoon SH, Cho JY, Kim DH, Shin SG, Jang IJ, Yu KS. Tolerability and pharmacokinetics of lobeglitazone (CKD-501), a peroxisome proliferator-activated receptor-γ agonist: a single- and multiple-dose, double-blind, randomized control study in healthy male Korean subjects. Clin Ther. 2011 Nov;33(11):1819-30. doi: 10.1016/j.clinthera.2011.09.023. Epub 2011 Nov 1. PubMed PMID: 22047812.
14: Lee JH, Woo YA, Hwang IC, Kim CY, Kim DD, Shim CK, Chung SJ. Quantification of CKD-501, lobeglitazone, in rat plasma using a liquid-chromatography/tandem mass spectrometry method and its applications to pharmacokinetic studies. J Pharm Biomed Anal. 2009 Dec 5;50(5):872-7. doi: 10.1016/j.jpba.2009.06.003. Epub 2009 Jun 12. PubMed PMID: 19577404.

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